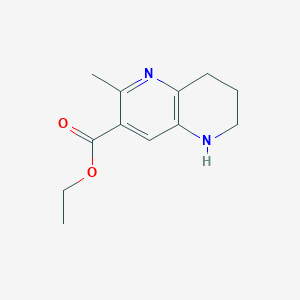

Ethyl 2-methyl-5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate

Description

Ethyl 2-methyl-5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate is a bicyclic heterocyclic compound featuring a partially saturated 1,5-naphthyridine core. Key structural attributes include:

- Ethyl ester at position 3: Facilitates solubility and serves as a handle for further derivatization.

- 5,6,7,8-Tetrahydro ring: Partial saturation introduces conformational flexibility while retaining aromatic character in the pyridine rings.

This compound is of interest in medicinal chemistry due to its structural similarity to bioactive naphthyridine derivatives, which are often explored as kinase inhibitors or antimicrobial agents.

Properties

Molecular Formula |

C12H16N2O2 |

|---|---|

Molecular Weight |

220.27 g/mol |

IUPAC Name |

ethyl 2-methyl-5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate |

InChI |

InChI=1S/C12H16N2O2/c1-3-16-12(15)9-7-11-10(14-8(9)2)5-4-6-13-11/h7,13H,3-6H2,1-2H3 |

InChI Key |

WNRQSJSQEWZIIR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=C(CCCN2)N=C1C |

Origin of Product |

United States |

Preparation Methods

Base-Mediated Intramolecular Cyclization

Aminopyridine precursors serve as common starting materials for constructing the 1,5-naphthyridine core. For example, 3-[(2-ethoxycarbonylvinyl)amino]-4-methoxypyridine undergoes thermal cyclization in diphenyl ether at reflux to yield ethyl 8-methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate (72% yield). Adapting this approach, substituting the methoxy group with a methyl moiety at position 2 could enable access to the target compound.

Key parameters include:

Acid-Catalyzed Cyclization

In a patent describing 1,8-naphthyridine synthesis, 2-indanone and ethyl 6-amino-1-ethyl-4-oxo-1,8-naphthyridine-3-carboxylate react under acidic conditions (acetic acid, 0–5°C) to form fused-ring systems. While this method targets 1,8-regioisomers, modifying the amine substituent and reaction trajectory could redirect selectivity toward 1,5-naphthyridines.

Heck-Type Vinylation and Subsequent Annulation

Ethylene-Mediated Vinylation

A groundbreaking protocol for tetrahydro-1,6-naphthyridines involves Heck-type coupling of chloropyridine with ethylene gas, followed by ammonia-mediated annulation. Although developed for 1,6-systems, this atom-economical method could be adapted for 1,5-naphthyridines by altering the pyridine substitution pattern.

Reaction steps :

-

Vinylation : Chloropyridine reacts with ethylene under palladium catalysis.

-

Annulation : Treatment with ammonia induces cyclization to dihydronaphthyridine.

-

Hydrogenation : Ruthenium-catalyzed transfer hydrogenation achieves tetrahydro derivatives.

Hydrogenation of Aromatic Naphthyridines

Catalytic Hydrogenation

Ethyl 2-methyl-1,5-naphthyridine-3-carboxylate can be reduced to its tetrahydro counterpart using hydrogen gas and palladium on carbon. A patent procedure for analogous 1,8-naphthyridines specifies:

-

Catalyst : 10% Pd/C (6.0 kg per 5.1 kg substrate).

Esterification of Carboxylic Acid Intermediates

Hydrolysis and Re-Esterification

A two-step approach involves hydrolyzing a methyl ester to the carboxylic acid, followed by ethyl esterification. For example, ethyl 1-ethyl-6-(indan-2-ylamino)-4-oxo-1,8-naphthyridine-3-carboxylate undergoes base-catalyzed hydrolysis (NaOH/ethanol, 50–55°C, 2 hours) to the acid, which is then re-esterified with ethanol under acidic conditions.

Comparative Analysis of Methods

Mechanistic Considerations

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester at position 3 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates used in further functionalization or biological studies.

Conditions and Products:

| Reagent/Conditions | Product | Application |

|---|---|---|

| Aqueous HCl (acidic) | 2-Methyl-5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylic acid | Precursor for amide/peptide coupling |

| NaOH (basic, reflux) | Same as above | Salt formation for solubility studies |

The carboxylic acid derivative can participate in condensation reactions or serve as a ligand in metal complexes .

N-Alkylation and N-Acylation

The secondary amine in the tetrahydro ring undergoes alkylation and acylation, enabling the introduction of diverse substituents.

Examples:

-

Alkylation with alkyl halides (e.g., methyl iodide or benzyl bromide) in the presence of a base (e.g., KCO) yields N-alkylated derivatives. These modifications enhance lipophilicity, impacting pharmacokinetic properties .

-

Acylation with acyl chlorides (e.g., acetyl chloride) produces N-acyl derivatives, which are studied for their stability and bioactive potential.

Mechanistic Insight:

The amine’s lone pair attacks electrophilic carbons in alkyl halides or acyl chlorides, followed by deprotonation to stabilize the product .

Cyclization and Ring Expansion

The compound serves as a precursor in cyclization reactions to form larger polycyclic systems. For example:

-

Reaction with β-ketoesters under acidic conditions facilitates the formation of tricyclic structures through intramolecular condensation .

-

Treatment with aldehydes initiates annulation reactions, generating fused pyrido-naphthyridine systems .

Key Reaction:

This reactivity is exploited in synthesizing pharmacophores for drug discovery .

Nucleophilic Substitution

The electron-deficient naphthyridine ring undergoes nucleophilic aromatic substitution (NAS) at specific positions.

Example:

-

Chlorination at position 4 using POCl yields 4-chloro derivatives, which are intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) .

-

Amination with ammonia or primary amines introduces amino groups, enhancing hydrogen-bonding capacity .

Table: Substitution Reactions

| Position | Reagent | Product | Utility |

|---|---|---|---|

| C4 | POCl | 4-Chloro derivative | Cross-coupling precursor |

| C2 | NH (excess) | 2-Amino derivative | Bioisostere for drug design |

Reduction and Oxidation

-

Reduction: Catalytic hydrogenation (H, Pd/C) of the tetrahydro ring’s double bonds can yield fully saturated decahydro derivatives, altering conformational flexibility.

-

Oxidation: The tetrahydro ring is susceptible to oxidation, particularly at the methyl group, forming hydroxymethyl or ketone derivatives under strong oxidants like KMnO.

Participation in Cycloadditions

The compound’s conjugated diene system in the tetrahydro ring engages in Diels-Alder reactions with dienophiles (e.g., maleic anhydride), producing bicyclic adducts. These reactions are valuable for constructing complex architectures .

Example:

Industrial-Scale Modifications

Large-scale syntheses employ continuous flow reactors and microwave-assisted techniques to optimize ester hydrolysis and cyclization steps, achieving higher yields (>80%) and reduced reaction times.

Scientific Research Applications

Biological Activities

Ethyl 2-methyl-5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate exhibits a range of biological activities that make it a valuable compound in drug development. The following sections detail its applications across various therapeutic areas.

Antimicrobial Activity

Research has demonstrated that derivatives of naphthyridine compounds possess significant antimicrobial properties. In a study evaluating various naphthyridine derivatives, including this compound, substantial antibacterial activity was observed against several strains of bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anticancer Potential

Naphthyridine derivatives have been extensively studied for their anticancer properties. This compound has shown promise as an anticancer agent through various mechanisms:

- Induction of apoptosis in cancer cells.

- Inhibition of cell proliferation and tumor growth.

- Interference with DNA replication and repair mechanisms .

A review highlighted the synthesis and evaluation of naphthyridine derivatives as potential anticancer agents, emphasizing their ability to act on multiple cellular targets .

Neurological Applications

The compound has also been investigated for its neuroprotective effects. Studies suggest that naphthyridine derivatives can modulate neurotransmitter systems and exhibit potential benefits in treating neurological disorders such as Alzheimer's disease and depression. The ability to cross the blood-brain barrier makes these compounds particularly interesting for neurological applications .

Case Studies

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the functional groups present on the naphthyridine core .

Comparison with Similar Compounds

Structural and Property Comparison Table

Biological Activity

Ethyl 2-methyl-5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Chemical Formula : C12H17N3O2

- Molecular Weight : 235.29 g/mol

- IUPAC Name : this compound

- Appearance : Powder

- Storage Temperature : Room Temperature

This compound has been studied primarily for its role as an acetylcholinesterase (AChE) inhibitor. AChE inhibition is crucial for increasing acetylcholine levels in the synaptic cleft, which can enhance cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.

Inhibition Studies

Research indicates that this compound exhibits potent and selective inhibition of AChE and butyrylcholinesterase (BuChE). In vitro studies have demonstrated that it can effectively dock in the active sites of these enzymes, suggesting its potential as a lead compound for developing dual-action cholinergic agents .

Neuroprotective Effects

The neuroprotective properties of this compound have been highlighted in various studies. It has shown promise in ameliorating cognitive deficits associated with neurodegenerative disorders through:

- Reduction of oxidative stress : The compound has been found to decrease reactive oxygen species (ROS) levels in neuronal cells.

- Anti-inflammatory effects : It modulates inflammatory pathways that contribute to neuronal damage .

Antimicrobial Properties

In addition to its neuroprotective effects, this compound has demonstrated antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways essential for bacterial survival .

Case Studies and Research Findings

- Alzheimer's Disease Model :

- Antimicrobial Efficacy :

Data Table: Biological Activity Summary

Q & A

Q. What are the standard synthetic routes for Ethyl 2-methyl-5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate, and what are the critical parameters affecting yield?

Methodological Answer: The compound is typically synthesized via cyclization reactions. A common route involves reacting 2-chloro-3,5-diaminopyridine with ethyl acetoacetate under acidic conditions (e.g., HCl or H₂SO₄), followed by thermal cyclization. Critical parameters include:

- Reagent stoichiometry : Excess ethyl acetoacetate improves cyclization efficiency.

- Temperature : Optimal cyclization occurs at 80–100°C; higher temperatures risk decomposition.

- Catalyst choice : Acidic catalysts (e.g., p-toluenesulfonic acid) enhance reaction rates.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%) .

For industrial-scale synthesis, continuous flow reactors or microwave-assisted methods reduce reaction time and improve reproducibility .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer: Structural characterization involves:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the bicyclic framework and substituents. Key signals include the ethyl ester (δ ~4.2 ppm, quartet) and methyl group (δ ~2.5 ppm, singlet) .

- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX or ORTEP-III software) resolves the fused bicyclic system and confirms stereochemistry. The puckered tetrahydro ring adopts a boat conformation, as analyzed via Cremer-Pople coordinates .

- Mass Spectrometry : High-resolution ESI-MS verifies the molecular ion ([M+H]⁺ at m/z 207.1) and fragmentation pattern .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity and interaction of this compound with biological targets?

Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) are used to:

- Map electrostatic potentials : Identify nucleophilic/electrophilic regions (e.g., ester carbonyl as a hydrogen-bond acceptor).

- Docking studies : Predict binding modes with bacterial enzymes (e.g., dihydrofolate reductase) or neuronal receptors. For example, the naphthyridine core shows π-π stacking with aromatic residues in active sites .

- SAR analysis : Compare with analogs (e.g., trifluoromethyl or bromo derivatives) to optimize steric and electronic effects .

Validation requires correlating computational predictions with in vitro assays (e.g., IC₅₀ values against E. coli or S. aureus) .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo activity data for this compound?

Methodological Answer: Discrepancies between in vitro potency and in vivo efficacy often arise from:

- Pharmacokinetic limitations : Poor solubility or rapid metabolism. Address via:

- Prodrug design : Ester hydrolysis to the carboxylic acid improves bioavailability.

- Formulation optimization : Use lipid nanoparticles or cyclodextrin complexes.

- Off-target effects : Screen against related receptors/enzymes (e.g., cytochrome P450 isoforms) to identify unintended interactions .

- Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) contributing to in vivo activity .

Statistical tools (e.g., PCA or hierarchical clustering) can reconcile datasets by identifying confounding variables (e.g., dosing frequency) .

Q. How does the stereochemistry of the tetrahydro ring influence biological activity, and how can it be controlled during synthesis?

Methodological Answer: The tetrahydro ring’s conformation (e.g., boat vs. chair) affects binding to chiral targets. Control strategies include:

- Chiral catalysts : Use (R)- or (S)-BINAP in asymmetric hydrogenation to enforce specific ring puckering .

- Temperature modulation : Lower temperatures (−20°C) favor kinetically controlled diastereomers.

- Crystallization-induced asymmetric transformation : Recrystallization from chiral solvents (e.g., (S)-limonene) enriches desired enantiomers .

Activity assays on enantiopure samples (separated via chiral HPLC) reveal up to 10-fold differences in antimicrobial potency .

Q. What purification techniques are optimal for isolating high-purity this compound from complex reaction mixtures?

Methodological Answer:

- Flash Chromatography : Use a gradient of ethyl acetate/hexane (10% → 40%) on silica gel to separate the product from unreacted diaminopyridine.

- Crystallization : Ethanol/water (3:1) yields needle-shaped crystals with >99% purity (confirmed by HPLC, C18 column, 220 nm) .

- Distillation : Short-path distillation under reduced pressure (0.1 mmHg, 150°C) removes high-boiling byproducts (e.g., dimerized intermediates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.